2-(4-Nitrophenyl)cyclooctan-1-one
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Overview
Description
2-(4-Nitrophenyl)cyclooctan-1-one is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to a cyclooctanone ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 2-(4-Nitrophenyl)cyclooctan-1-one typically involves the nitration of cyclooctanone derivatives. One common method includes the reaction of cyclooctanone with nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained .
Chemical Reactions Analysis
2-(4-Nitrophenyl)cyclooctan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-(4-Nitrophenyl)cyclooctan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)cyclooctan-1-one involves its interaction with specific molecular targets. The nitro group is known to participate in electron transfer reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2-(4-Nitrophenyl)cyclooctan-1-one can be compared with other nitrophenyl derivatives, such as:
2-(4-Nitrophenyl)cyclohexanone: Similar structure but with a cyclohexanone ring instead of a cyclooctanone ring.
4-Nitrobenzaldehyde: Contains a nitro group attached to a benzaldehyde ring.
4-Nitrophenylacetic acid: Features a nitro group attached to a phenylacetic acid structure.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(4-nitrophenyl)cyclooctan-1-one |
InChI |
InChI=1S/C14H17NO3/c16-14-6-4-2-1-3-5-13(14)11-7-9-12(10-8-11)15(17)18/h7-10,13H,1-6H2 |
InChI Key |
WEGWGUHUQAPRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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